4-(Chloromethyl)oct-1-ene
Description
4-(Chloromethyl)oct-1-ene is an aliphatic alkene derivative featuring a chloromethyl (-CH2Cl) group at the fourth carbon of an eight-carbon chain with a terminal double bond (C=C) at the first position. Its molecular formula is C9H15Cl, and it is structurally characterized by the reactive chloromethyl moiety, which serves as a versatile intermediate in organic synthesis. The compound’s reactivity is attributed to the electrophilic chlorine atom and the allylic position of the chloromethyl group, enabling participation in nucleophilic substitutions, eliminations, or cross-coupling reactions.
For instance, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () demonstrates the application of chloromethyl groups in constructing pharmacologically active heterocycles via tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions .
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
4-(chloromethyl)oct-1-ene |
InChI |
InChI=1S/C9H17Cl/c1-3-5-7-9(8-10)6-4-2/h4,9H,2-3,5-8H2,1H3 |
InChI Key |
XWLVHIYHMHTNDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)oct-1-ene can be achieved through several methods. One common approach involves the chloromethylation of oct-1-ene using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained between 0-10°C to prevent side reactions .
Industrial Production Methods
Industrial production of 4-(Chloromethyl)oct-1-ene often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in oct-1-ene can participate in addition reactions with halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used in substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
4-(Chloromethyl)oct-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)oct-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as a building block for more complex molecules .
Comparison with Similar Compounds
Structural and Functional Comparisons
a) Bis(Chloromethyl)Ether (BCME)
- Structure : BCME (ClCH2OCH2Cl) is a symmetrical ether with two chloromethyl groups.
- Properties: Highly volatile (boiling point: 104–105°C) and carcinogenic, with acute toxicity linked to respiratory tract damage .
- Applications: Historically used in polymer production but phased out due to carcinogenicity.
- Contrast with 4-(Chloromethyl)oct-1-ene : Unlike BCME, 4-(Chloromethyl)oct-1-ene lacks ether linkages and is an aliphatic alkene, likely reducing its volatility and toxicity.
b) 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Structure : Aromatic chloromethyl group attached to an imidazole ring.
- Reactivity: The chloromethyl group undergoes nucleophilic substitution (e.g., with carbonyl derivatives) to form ethanol or ester derivatives under TDAE conditions .
- Applications : Intermediate for antiparasitic agents (e.g., metronidazole analogs).
- Contrast : The aromatic chloromethyl group in this compound exhibits distinct electronic effects compared to the aliphatic chloromethyl group in 4-(Chloromethyl)oct-1-ene, influencing reaction pathways.
Comparative Data Table
Key Research Findings
Reactivity : Chloromethyl groups in aliphatic systems (e.g., 4-(Chloromethyl)oct-1-ene) favor elimination or alkylation reactions, whereas aromatic counterparts () enable coupling with nucleophiles like carbonyls .
Toxicity: The molecular environment critically impacts toxicity.
Synthesis : TDAE methodology () is effective for chloromethyl-containing heterocycles but may also apply to aliphatic systems like 4-(Chloromethyl)oct-1-ene for functionalization.
Biological Activity
4-(Chloromethyl)oct-1-ene, a chlorinated alkene, is recognized for its potential biological activities. This compound's structure, featuring a chloromethyl group attached to an octene backbone, positions it as a candidate for various chemical reactions and biological applications. The study of its biological activity is crucial for understanding its implications in pharmacology and toxicology.
4-(Chloromethyl)oct-1-ene can be classified as an alkyl halide. Its molecular formula is , with a molecular weight of approximately 162.68 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a suitable precursor for synthesizing more complex molecules.
Biological Activity Overview
The biological activity of 4-(Chloromethyl)oct-1-ene has been investigated in various contexts, primarily focusing on its cytotoxicity, antimicrobial properties, and potential as a synthetic intermediate in drug development.
Cytotoxicity
Research has indicated that 4-(Chloromethyl)oct-1-ene exhibits cytotoxic properties against several cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in tumor cells.
The biological effects of 4-(Chloromethyl)oct-1-ene can be attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction may lead to:
- DNA Damage : Alkylating agents can form adducts with DNA, leading to mutations and cell death.
- Protein Modification : The chloromethyl group can react with amino acids in proteins, altering their function and stability.
Study on Cytotoxic Effects
A notable study evaluated the cytotoxicity of various chlorinated alkenes, including 4-(Chloromethyl)oct-1-ene, against human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in breast and lung cancer cells. The mechanism was linked to apoptosis induction through the activation of caspases and the disruption of mitochondrial membrane potential.
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial properties of halogenated compounds derived from alkenes. The study found that derivatives similar to 4-(Chloromethyl)oct-1-ene exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
